Dabigatran Impurity 9

Descripción general

Descripción

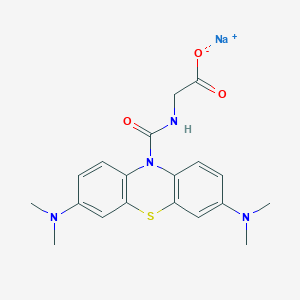

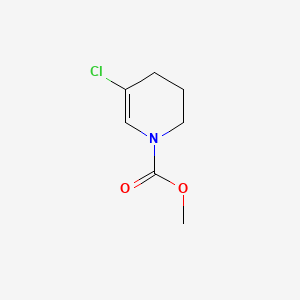

Dabigatran Impurity 9 is an impurity of Dabigatran, an anticoagulant used to treat and prevent blood clots and to prevent stroke in people with atrial fibrillation . Its molecular formula is C34H41N7O6 and its molecular weight is 643.75 .

Synthesis Analysis

The synthesis of Dabigatran involves N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride to furnish nitro amino propanoate, which is then reduced to amino amide under catalytic hydrogenation conditions . Two unknown impurities found in dabigatran etexilate industrial batch stability condition at levels more than 0.1% in HPLC analysis were characterized preliminarily by ESI-MS/MS studies .Molecular Structure Analysis

The molecular structure of Dabigatran Impurity 9 is represented by the SMILES notation: CN1C2=CC=C (C (OCC)=O)C=C2N=C1CNC3=CC=C (C (N)=N)C=C3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran include N-acylation, reduction, and catalytic hydrogenation . The reaction with n-hexyl chloroformate in tetrahydrofuran provided dabigatran etexilate, which required purification by column chromatography .Physical And Chemical Properties Analysis

Dabigatran Impurity 9 has a molecular formula of C19H21N5O2 and a molecular weight of 351.4 . The physical and chemical properties of Dabigatran Etexilate, from which Dabigatran Impurity 9 is derived, include a molecular weight of 627.73 and solubility in DMSO of 96 mg/mL .Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

Dabigatran Impurity 9 is crucial in the quality control of pharmaceuticals. A validated LC-MS method has been developed for the analysis of Dabigatran and its impurities, including Impurity 9, in active pharmaceutical ingredients (API) and dosage forms . This ensures that medications meet the required purity standards and are safe for patient use.

Drug Synthesis Optimization

The synthesis of Dabigatran Etexilate Mesylate, an anticoagulant drug, utilizes a novel synthon which reduces the formation of potential impurities, including Impurity 9 . This optimization is significant in the pharmaceutical industry to enhance the yield and purity of the final product.

Stability Testing

Impurity 9 plays a role in the stability testing of Dabigatran. The identification of impurities can indicate how the drug will degrade over time and under various conditions, which is essential for determining its shelf life and storage requirements .

Pharmacokinetics

Understanding the impurities of Dabigatran, including Impurity 9, is important in pharmacokinetic studies. These studies help in determining how the drug is absorbed, distributed, metabolized, and excreted in the body .

Therapeutic Drug Monitoring

The presence of Impurity 9 can affect the therapeutic monitoring of Dabigatran. Accurate measurement of drug and impurity levels is necessary to adjust dosages for optimal efficacy and minimize side effects .

Regulatory Compliance

For a drug to be approved by regulatory bodies like the FDA and EMA, its impurities must be characterized and quantified. Dabigatran Impurity 9’s analysis is part of the regulatory compliance process to ensure the drug’s safety and effectiveness .

Mecanismo De Acción

Target of Action

Dabigatran Impurity 9, also known as Dabigatran Etexilate, is a direct, competitive, and reversible inhibitor of thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .

Mode of Action

Dabigatran Impurity 9 is an oral prodrug that is hydrolyzed to its active form, dabigatran . It directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .

Biochemical Pathways

Dabigatran Impurity 9 affects the coagulation pathway by directly inhibiting thrombin, a key enzyme in the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of blood clot formation .

Pharmacokinetics

Dabigatran Impurity 9 has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran Impurity 9’s action is the prevention of blood clot formation . It is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .

Action Environment

The action of Dabigatran Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, patient-specific factors such as age, renal function, and body weight can also influence its pharmacokinetics . .

Safety and Hazards

Safety measures for handling Dabigatran Impurity 9 include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .

Direcciones Futuras

As an impurity of Dabigatran, the study and understanding of Dabigatran Impurity 9 is crucial for the development and improvement of Dabigatran as an anticoagulant. Future research may focus on further elucidating the properties of this impurity and its impact on the efficacy and safety of Dabigatran .

Propiedades

IUPAC Name |

ethyl 2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-26-19(25)13-6-9-16-15(10-13)23-17(24(16)2)11-22-14-7-4-12(5-8-14)18(20)21/h4-10,22H,3,11H2,1-2H3,(H3,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAZZPSWYIRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301111035 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dabigatran Impurity 9 | |

CAS RN |

1408238-41-4 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408238-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6ZP7QW26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)

![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)